molecular formula C9H11BrO B14029517 (2-Bromo-4-ethylphenyl)methanol

(2-Bromo-4-ethylphenyl)methanol

Cat. No.: B14029517
M. Wt: 215.09 g/mol
InChI Key: ZAKHCPUXJFLIOG-UHFFFAOYSA-N
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Description

(2-Bromo-4-ethylphenyl)methanol is a brominated aromatic alcohol featuring a hydroxymethyl (–CH2OH) group at the benzylic position, a bromine atom at the ortho position, and an ethyl substituent at the para position on the benzene ring. This structural configuration imparts unique physicochemical properties, including moderate polarity, solubility in organic solvents, and reactivity in nucleophilic substitutions or coupling reactions. While direct synthesis data for this compound are absent in the provided evidence, analogous brominated phenylmethanol derivatives are typically synthesized via Grignard reactions, reductions of corresponding aldehydes, or substitution reactions involving bromophenol precursors .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(2-bromo-4-ethylphenyl)methanol

InChI

InChI=1S/C9H11BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6H2,1H3

InChI Key

ZAKHCPUXJFLIOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-ethylphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylmethanol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes to enhance yield and selectivity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-ethylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-4-ethylphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-4-ethylphenyl)methanol depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The hydroxymethyl group in this compound is more reactive in oxidation or esterification reactions than the secondary alcohol in 2-Bromo-α-methylbenzyl alcohol .
  • Polarity: 2-(4-Bromophenyl)ethanol exhibits higher polarity due to its ethanol chain, making it more water-soluble than the methanol analogs .

Physical Properties and Spectral Data

Compound Name Melting Point (°C) Boiling Point (°C) 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
This compound Not reported Not reported –CH2OH (~4.6), Ar–H (6.4–7.3) –CH2OH (~62), C–Br (~120)
2-(4-Bromophenyl)ethanol 106–108 (1 mmHg) 4654-39-1 –CH2CH2OH (3.6–4.2), Ar–H (7.2–7.4) –CH2CH2OH (~70), C–Br (~130)
Compound3 () 102–103 Not reported –CH2 (5.94, 4.97), Ar–H (6.43–7.32) –CH2 (~62.57), C–O (~154.25)

Notes:

  • NMR Trends : Aromatic protons in brominated derivatives typically resonate between δ 6.4–7.4 ppm, while hydroxymethyl protons appear near δ 4.6–5.0 ppm .
  • Thermal Stability: Ethyl and methyl substituents lower melting points compared to unsubstituted bromophenols due to reduced crystallinity .

Biological Activity

(2-Bromo-4-ethylphenyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.12 g/mol
  • CAS Number : [B14029517]

The compound features a bromine atom and an ethyl group attached to a phenolic structure, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its lipophilicity, facilitating better membrane permeability and interaction with cellular components.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenols can inhibit the growth of various bacteria and fungi by disrupting cell membranes or interfering with metabolic pathways .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

Antioxidant Activity

The compound's phenolic structure suggests potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays have demonstrated that compounds with similar structures can exhibit notable antioxidant activities through mechanisms such as DPPH radical scavenging .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various brominated phenolic compounds, including this compound, showed promising results against several pathogenic strains. The study utilized the broth microdilution method to determine MIC values and found that the compound effectively inhibited bacterial growth at low concentrations.
  • Antioxidant Potential Assessment
    Another investigation focused on assessing the antioxidant capacity of this compound through DPPH and FRAP assays. Results indicated a significant reduction in DPPH radical concentration, suggesting that the compound possesses strong free radical scavenging abilities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound Structure Biological Activity
(2-Bromo-4-methylphenyl)methanolStructureModerate antimicrobial activity
(4-Ethylphenyl)methanolStructureWeak antioxidant activity
(3-Bromo-4-ethylphenol)StructureStrong antibacterial properties

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